molecular formula C22H20FN5O B4586126 4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

Cat. No.: B4586126
M. Wt: 389.4 g/mol
InChI Key: DKLQUPZNNGVMEF-UHFFFAOYSA-N
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Description

4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a useful research compound. Its molecular formula is C22H20FN5O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.16518844 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activities

Research has demonstrated the synthesis of novel N-arylpyrazole-containing compounds, showing cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating potential antitumor applications (S. Riyadh, 2011).

Anti-Influenza Virus Activity

Another study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant anti-influenza A virus activities, suggesting their potential in combating avian influenza (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).

Phosphodiesterase 1 Inhibitors

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with one compound (ITI-214) advancing to Phase I clinical development for the treatment of cognitive deficits associated with neurological diseases (Peng Li et al., 2016).

Anticancer and Anti-5-Lipoxygenase Agents

Another study introduced a novel series of pyrazolopyrimidines derivatives evaluated for their anticancer and 5-lipoxygenase inhibition activities, highlighting their potential therapeutic applications (A. Rahmouni et al., 2016).

Antibacterial Activity

The synthesis of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity suggest their potential use as novel antimicrobial agents (S. Rostamizadeh et al., 2013).

Properties

IUPAC Name

4-[[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c1-3-18-20(14-4-8-16(23)9-5-14)22-25-13(2)12-19(28(22)27-18)26-17-10-6-15(7-11-17)21(24)29/h4-12,26H,3H2,1-2H3,(H2,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLQUPZNNGVMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Reactant of Route 2
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Reactant of Route 5
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Reactant of Route 6
4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.